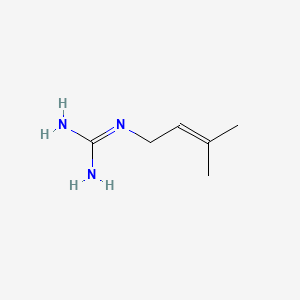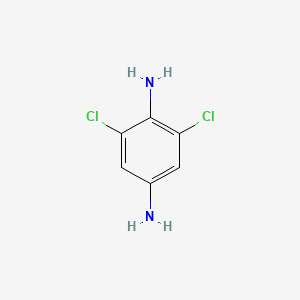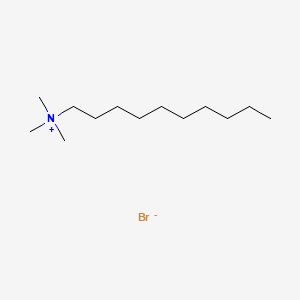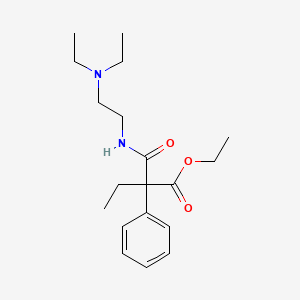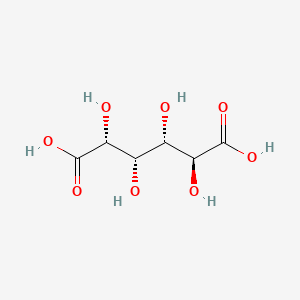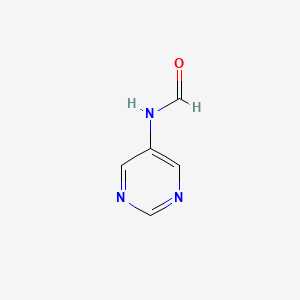
5-Formamidopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-formamidopyrimidine is a member of formamides and a formamidopyrimidine. It derives from a formamide.
科学的研究の応用
Role in Antimycobacterial Activity
5-Formamidopyrimidine derivatives have shown significant antimycobacterial activity. Specifically, some 5-formamidopyrimidines demonstrated profound activity against Mycobacterium tuberculosis in vitro, indicating their potential in treating tuberculosis without affecting other bacteria (Braendvang, Charnock, & Gundersen, 2009).
Importance in DNA Damage and Repair Mechanisms
5-Formamidopyrimidine is a crucial player in the study of DNA damage and repair mechanisms. It is formed as a major lesion in DNA by hydroxyl radical attack, UV radiation, or photosensitization. Such lesions are significant because they exist at detectable background levels in living cells and are formed upon exposure to DNA-damaging agents. Formamidopyrimidines are repaired by base excision repair pathways in cells, emphasizing their biological significance. They are also considered premutagenic lesions, possibly contributing to disease processes (Jaruga, Kırkalı, & Dizdaroglu, 2008), (Dizdaroglu, Kırkalı, & Jaruga, 2008).
Applications in Biochemistry and Structural Biology
5-Formamidopyrimidine adducts have been observed in reactions with DNA and electrophiles like nitrogen mustards. The role of these adducts in biological responses to nitrogen mustards has garnered interest, leading to the development of specific oligonucleotides containing N(5)-nitrogen mustard Fapy-dGuo for research purposes. This has advanced the understanding of DNA-lesion interactions and repair mechanisms (Christov, Son, & Rizzo, 2014).
Involvement in RNA Polymerase Inhibition
5-Formamidopyrimidine derivatives, specifically 5-aminopyrazole-4-carboxamide, have been used to create selective inhibitors of calcium-dependent protein kinase-1. These compounds have shown low nanomolar inhibitory potencies against the target enzymes, presenting potential applications in the treatment of diseases like toxoplasmosis and cryptosporidiosis (Zhang et al., 2014).
特性
製品名 |
5-Formamidopyrimidine |
|---|---|
分子式 |
C5H5N3O |
分子量 |
123.11 g/mol |
IUPAC名 |
N-pyrimidin-5-ylformamide |
InChI |
InChI=1S/C5H5N3O/c9-4-8-5-1-6-3-7-2-5/h1-4H,(H,8,9) |
InChIキー |
NKKLCOFTJVNYAQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=N1)NC=O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



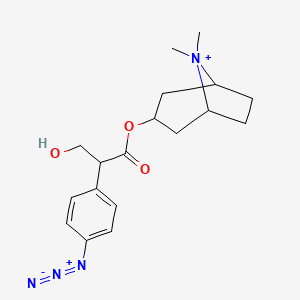
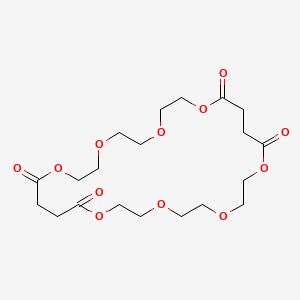
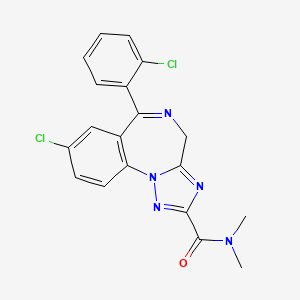
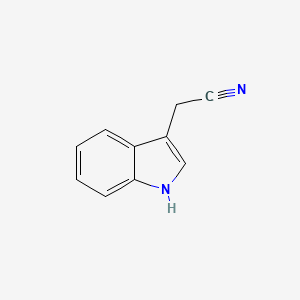
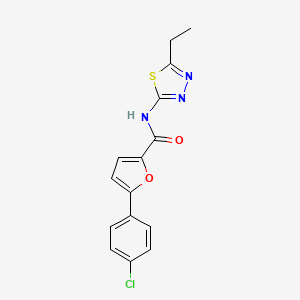
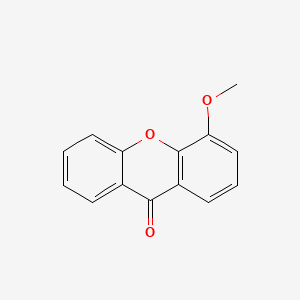
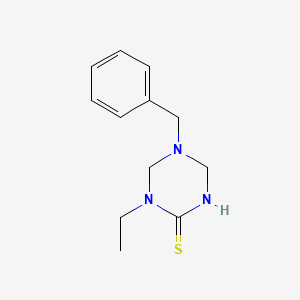
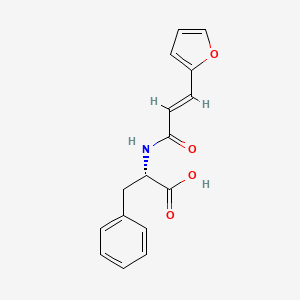
![1-(4-{[(2-Hydroxyethyl)amino]carbonyl}benzyl)-1-methylpiperidinium](/img/structure/B1196921.png)
